Cas no 2138198-44-2 (8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo-)
8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo- Chemical and Physical Properties
Names and Identifiers
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- 8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo-
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- Inchi: 1S/C5H6IN3O/c6-5-8-7-4-3-10-2-1-9(4)5/h1-3H2
- InChI Key: KXIFKHALZWNSPR-UHFFFAOYSA-N
- SMILES: O1CCN2C(I)=NN=C2C1
8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646211-0.05g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 0.05g |
$827.0 | 2023-03-04 | ||
| Enamine | EN300-646211-0.1g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 0.1g |
$867.0 | 2023-03-04 | ||
| Enamine | EN300-646211-0.25g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 0.25g |
$906.0 | 2023-03-04 | ||
| Enamine | EN300-646211-0.5g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 0.5g |
$946.0 | 2023-03-04 | ||
| Enamine | EN300-646211-1.0g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-646211-2.5g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 2.5g |
$1931.0 | 2023-03-04 | ||
| Enamine | EN300-646211-5.0g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 5.0g |
$2858.0 | 2023-03-04 | ||
| Enamine | EN300-646211-10.0g |
3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
2138198-44-2 | 10.0g |
$4236.0 | 2023-03-04 |
8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo-
8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, 5,6-dihydro-3-iodo-
The compound with CAS No. 2138198-44-2, known as 8H-1,2,4-Triazolo[3,4-c][1,4]oxazine, is a highly specialized heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is notable for its unique triazolo[3,4-c][1,4]oxazine framework, which combines a triazole ring fused with an oxazine structure. The presence of the 5,6-dihydro and 3-iodo substituents further enhances its structural complexity and functional versatility.
Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role in the development of novel antimicrobial agents, where its unique structure contributes to enhanced bioactivity. The triazolo[3,4-c][1,4]oxazine core has been shown to exhibit significant activity against a range of bacterial and fungal pathogens. Furthermore, the 5,6-dihydro configuration has been found to improve the compound's stability and solubility properties, making it a promising candidate for drug delivery systems.
In addition to its antimicrobial properties, this compound has also been investigated for its potential in cancer therapy. The triazolo[3,4-c][1,4]oxazine framework has demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to healthy cells. This selective activity is attributed to the compound's ability to target specific signaling pathways involved in cancer cell proliferation and survival. The 3-iodo substituent further enhances its ability to penetrate cellular membranes and deliver therapeutic effects efficiently.
From a synthetic standpoint, the preparation of this compound involves a series of intricate reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the triazole ring system through a copper-catalyzed azide alkyne cycloaddition (CuAAC) reaction. Subsequent steps involve the construction of the oxazine ring and the introduction of the 5,6-dihydro and 3-iodo groups through carefully designed oxidation and substitution reactions.
The structural uniqueness of this compound also makes it an attractive target for further modifications. Researchers are currently exploring various substitution patterns on the triazole and oxazine rings to optimize its pharmacokinetic properties. For example, introducing electron-withdrawing groups on the triazole ring has been shown to enhance its binding affinity to target proteins. Similarly, modifying the oxazine ring with hydrophilic groups can improve its solubility in aqueous environments.
Another area of active research is the use of this compound as a building block for constructing larger molecular frameworks. Its ability to participate in both covalent and non-covalent interactions makes it an ideal candidate for supramolecular chemistry applications. For instance, it has been used as a component in self-assembling systems that form ordered nanostructures with potential applications in sensing and catalysis.
In terms of industrial applications, this compound is being evaluated for its potential use in agrochemicals due to its demonstrated bioactivity against plant pathogens. Its ability to withstand environmental degradation while maintaining efficacy makes it a viable option for developing sustainable agricultural solutions.
Despite its promising applications, further research is needed to fully understand the mechanistic details underlying its bioactivity. Collaborative efforts between chemists and biologists are essential to unravel how this compound interacts with cellular targets at molecular levels. Additionally, large-scale synthesis methods need to be developed to make this compound more accessible for commercial applications.
In conclusion,8H-1,2,4-Triazolo[3,,c][1,,4]oxazine, 5,,6-dihydro-, 3,,iodo--is a versatile compound with significant potential across multiple fields including medicine,, agriculture,, and materials science,. As research continues,, we can expect even more innovative applications emerging from this fascinating molecule.
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